3-(4-Aminopiperidin-1-yl)propanoic acid
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Overview
Description
3-(4-Aminopiperidin-1-yl)propanoic acid is a synthetic compound characterized by the presence of a carboxylic acid group and an aminopiperidine ring. This compound is often used in scientific research due to its unique structure, which includes functional groups commonly found in bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminopiperidin-1-yl)propanoic acid typically involves the condensation of malonic acid or propionaldehyde with an aminopiperidine precursor. The aminopiperidine ring is formed via cyclization reactions involving amine and alkene functionalities.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced for research purposes and not for direct human use .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminopiperidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Amide Formation: Reaction with amines to form amides.
Salt Formation: Interaction with bases to form different salts.
Common Reagents and Conditions
Common reagents used in these reactions include alcohols for esterification, amines for amide formation, and bases for salt formation. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include esters, amides, and various salts, depending on the reagents and conditions used.
Scientific Research Applications
3-(4-Aminopiperidin-1-yl)propanoic acid has several scientific research applications, including:
Medicinal Chemistry: Due to its functional groups, it is used in the development of bioactive molecules.
Biochemical Studies: Its structure allows for the study of various biochemical pathways and interactions.
Drug Development: It serves as a precursor or intermediate in the synthesis of potential therapeutic agents.
Mechanism of Action
its structure suggests potential interactions with biological molecules through its carboxylic acid and amine groups, which can form ionic bonds and participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Hydroxyphenyl)amino)propanoic Acid
Uniqueness
3-(4-Aminopiperidin-1-yl)propanoic acid is unique due to its specific combination of a carboxylic acid group and an aminopiperidine ring, which provides distinct chemical properties and potential for various scientific applications.
Properties
Molecular Formula |
C8H16N2O2 |
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Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H16N2O2/c9-7-1-4-10(5-2-7)6-3-8(11)12/h7H,1-6,9H2,(H,11,12) |
InChI Key |
SMMLWQZJBIPOTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)CCC(=O)O |
Origin of Product |
United States |
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